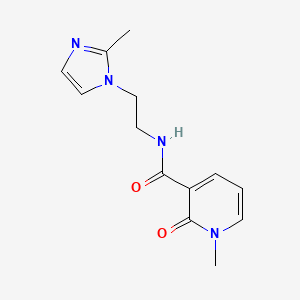
1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C13H16N4O2
- Key Functional Groups : Dihydropyridine, imidazole
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Properties : It has shown efficacy against various viral strains.
- Antitumor Activity : Preliminary studies suggest potential in cancer treatment.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
Antiviral Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit antiviral activity against several viruses. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit viral replication.
| Compound | Virus Targeted | Activity |
|---|---|---|
| A-87380 | Neuraminidase Inhibitor | Effective against influenza viruses |
| Compound 5 | HSV-1 | Exhibited significant antiviral activity |
| Compound 9 | HIV | Inhibitory effects noted |
These findings suggest that modifications to the core structure can enhance antiviral properties, indicating a promising avenue for drug development.
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. Notably, it demonstrated significant cytotoxicity against ovarian carcinoma cells.
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian) | 10 |
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and tumor cell proliferation.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with inflammation and cell growth.
Case Studies
A notable case study involved the synthesis and evaluation of a series of dihydropyridine derivatives, where researchers found that modifications to the imidazole moiety significantly impacted biological activity. The study concluded that optimizing these structural components could lead to more potent antiviral and antitumor agents.
属性
IUPAC Name |
1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10-14-5-8-17(10)9-6-15-12(18)11-4-3-7-16(2)13(11)19/h3-5,7-8H,6,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAJONIOZGDCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














